Taurolipid C Taurolipid C
Brand Name: Vulcanchem
CAS No.: 126513-90-4
VCID: VC21253170
InChI: InChI=1S/C36H71NO10S/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-27-34(41)47-33(35(42)36(43)37-28-29-48(44,45)46)26-21-23-30(38)22-19-20-25-32(40)31(39)24-17-6-4-2/h30-33,35,38-40,42H,3-29H2,1-2H3,(H,37,43)(H,44,45,46)
SMILES: CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O
Molecular Formula: C36H71NO10S
Molecular Weight: 710 g/mol

Taurolipid C

CAS No.: 126513-90-4

Cat. No.: VC21253170

Molecular Formula: C36H71NO10S

Molecular Weight: 710 g/mol

* For research use only. Not for human or veterinary use.

Taurolipid C - 126513-90-4

Specification

CAS No. 126513-90-4
Molecular Formula C36H71NO10S
Molecular Weight 710 g/mol
IUPAC Name 2-[(3-hexadecanoyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)amino]ethanesulfonic acid
Standard InChI InChI=1S/C36H71NO10S/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-27-34(41)47-33(35(42)36(43)37-28-29-48(44,45)46)26-21-23-30(38)22-19-20-25-32(40)31(39)24-17-6-4-2/h30-33,35,38-40,42H,3-29H2,1-2H3,(H,37,43)(H,44,45,46)
Standard InChI Key BXEVRQCXMVJMIQ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O

Introduction

Chemical Structure and Properties

Structural Identification

The complete chemical structure of Taurolipid C has been identified as 2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoylamino)ethanesulfonic acid. This identification was achieved through a combination of mild alkaline hydrolysis, methanolic hydrochloric acid hydrolysis, and spectroscopic analysis including mass spectrometry and nuclear magnetic resonance (NMR) techniques .

The structural composition of Taurolipid C includes:

  • A taurine moiety (2-aminoethanesulfonic acid)

  • A pentahydroxystearic acid component, specifically 2,3,7,12,13-pentahydroxystearic acid

  • Non-hydroxy fatty acids attached to the C-3 position of the pentahydroxystearic acid component via ester linkage

Key Structural Features

NMR analysis of both intact and acetylated Taurolipid C revealed that the carboxyl group of the pentahydroxystearic acid component forms an amide bond with the amino group of taurine. Additionally, the hydroxyl group at the C-3 position of the pentahydroxystearic acid is esterified with non-hydroxy fatty acids. The remaining hydroxyl groups at positions C-2, C-7, C-12, and C-13 remain unmodified in the native structure .

This arrangement creates a complex amphipathic molecule with both hydrophilic regions (from the sulfonic acid group of taurine and the multiple hydroxyl groups) and hydrophobic regions (from the fatty acid components), giving Taurolipid C potential detergent-like properties similar to other members of the taurolipid family .

Discovery and Isolation

Initial Identification

Taurolipid C was discovered through systematic analysis of lipid fractions isolated from Tetrahymena thermophila cells. Researchers found that it constitutes approximately 1.2% of the total taurolipids present in these cells, making it a minor but notable component of the Tetrahymena lipidome .

Isolation Methodology

The isolation of Taurolipid C typically involves several chromatographic steps to separate it from other cellular lipids. The process generally follows these steps:

  • Extraction of total lipids from Tetrahymena thermophila cells

  • Fractionation of lipid extracts to isolate taurine-containing lipids

  • Further purification using techniques such as thin-layer chromatography or high-performance liquid chromatography

  • Confirmation of structure through spectroscopic analysis

The purified compound can then be subjected to various analytical techniques for structural elucidation, including NMR spectroscopy and mass spectrometry, which provided the definitive identification of its chemical structure .

Biosynthesis Pathway

Incorporation of Components

Experimental evidence supporting the biosynthetic pathway includes tracking studies using radiolabeled precursors. When Tetrahymena cells were incubated with double-labeled lipotaurine (biosynthesized from [2(n)-3H]taurine and [1-14C]stearic acid), both radioactive labels were detected in taurolipids A, B, and C. Furthermore, the ratio of 3H to 14C radioactivity in the lysotaurolipids matched that of the original lipotaurine, supporting the role of lipotaurine as a precursor in taurolipid biosynthesis .

Biological Functions

Enzyme Inhibition Properties

Research on related compounds Taurolipid A and B has demonstrated their ability to strongly inhibit the activity of Clostridium perfringens sialidase, an enzyme that hydrolyzes sialic acid residues from glycoproteins, glycolipids, and oligosaccharides. This inhibition is particularly effective at acidic pH and low ionic strength conditions .

For example, when 280 pmol of Taurolipid B was added to 20 mU of C. perfringens sialidase, enzyme activity decreased to just 7% of the original activity at pH 5.1 (the optimum pH for this enzyme). The inhibition mechanism was found to be non-competitive, suggesting taurolipids bind to sites other than the enzyme's active site .

While these findings specifically relate to Taurolipids A and B, the structural similarity of Taurolipid C suggests it may possess similar enzyme inhibitory properties, though this would require direct experimental verification.

Comparison with Other Taurolipids

Structural Differences Among Taurolipids

The taurolipid family includes several members with varying structures. The following table highlights the key structural differences between Taurolipid C and other characterized taurolipids:

TaurolipidChemical IdentificationKey Structural Features
Taurolipid A2-(3-acyloxy-7,13-dihydroxyoctadecanoyl)aminoethanesulfonic acidContains two hydroxyl groups (at C-7 and C-13) on the octadecanoyl chain
Taurolipid B2-(3-acyloxy-2,7,13-trihydroxyoctadecanoyl)aminoethanesulfonic acidContains three hydroxyl groups (at C-2, C-7, and C-13) on the octadecanoyl chain
Taurolipid C2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoylamino)ethanesulfonic acidContains four hydroxyl groups (at C-2, C-7, C-12, and C-13) with a fifth hydroxyl at C-3 that is acylated
Lipotaurine2-(7,13-dihydroxy-2-trans-octadecenoylamino)ethanesulfonic acidContains two hydroxyl groups and a trans double bond at C-2 of the octadecenoyl chain

The main differences lie in the number and position of hydroxyl groups on the fatty acid component, as well as the presence or absence of additional modifications such as double bonds .

Research Significance and Applications

Model Systems for Lipid Biochemistry

Taurolipid C and related compounds from Tetrahymena provide valuable model systems for studying lipid biochemistry, particularly unusual lipid modifications and their biological significance. The unique structural features of Taurolipid C offer insights into specialized lipid adaptations in protozoan organisms .

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